molecular formula C7H5ClN2S B2908546 2-Chlorobenzo[d]thiazol-7-amine CAS No. 1782641-10-4

2-Chlorobenzo[d]thiazol-7-amine

Cat. No. B2908546
CAS RN: 1782641-10-4
M. Wt: 184.64
InChI Key: UCQKSFXZSSOCIF-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]thiazol-7-amine is a chemical compound with the molecular formula C7H5ClN2S. It has a molecular weight of 184.64 . It is a halogenated amine and organosulfide .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzo[d]thiazol-7-amine can be represented by the SMILES notation: NC1=C(SC(Cl)=N2)C2=CC=C1 . This indicates that the molecule contains a benzothiazole ring with a chlorine atom and an amine group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzo[d]thiazol-7-amine include a molecular weight of 184.64 and a molecular formula of C7H5ClN2S . It is recommended to be stored at 0-8 °C .

Safety and Hazards

When handling 2-Chlorobenzo[d]thiazol-7-amine, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

Future Directions

As a building block in chemical research, 2-Chlorobenzo[d]thiazol-7-amine has potential for future exploration . Benzothiazole derivatives, in general, have shown promise in the development of new anti-tumor small molecule drugs that are simultaneously anti-inflammatory and anticancer .

Mechanism of Action

Target of Action

Related compounds, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . These compounds are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Benzothiazole derivatives are known to interact with cox enzymes, leading to the inhibition of prostaglandin synthesis . This results in the reduction of inflammation and pain.

Biochemical Pathways

It is likely that the compound affects the arachidonic acid pathway, given its potential anti-inflammatory properties . In this pathway, the COX enzymes convert arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, 2-Chlorobenzo[d]thiazol-7-amine may reduce the production of these inflammatory mediators.

Pharmacokinetics

The compound is expected to have good bioavailability based on its physicochemical properties .

Result of Action

Related benzothiazole derivatives have been shown to exhibit significant anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin synthesis, resulting in a reduction of inflammation and pain.

properties

IUPAC Name

2-chloro-1,3-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQKSFXZSSOCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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